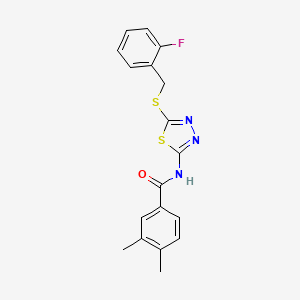

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-11-7-8-13(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTJBIZHYFHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The foundational intermediate is synthesized via cyclocondensation of thiosemicarbazide with formic acid under acidic conditions:

$$

\text{NH}2\text{NHCSNH}2 + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}2\text{H}3\text{N}3\text{S}2 + \text{H}_2\text{O}

$$

Key Parameters :

Alkylation at C5: Installation of 2-Fluorobenzylthio Group

The mercapto group undergoes nucleophilic substitution with 2-fluorobenzyl bromide under basic conditions:

$$

\text{Thiadiazole-SH} + \text{BrCH}2\text{C}6\text{H}4\text{F-2} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiadiazole-S-CH}2\text{C}6\text{H}4\text{F-2} + \text{HBr}

$$

Optimization Insights :

- Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

- Solvent : Dimethylformamide (DMF) enhances solubility at 60°C.

- Reaction Time : 8–12 hours for >90% conversion (monitored via TLC).

Amidation at C2: Coupling with 3,4-Dimethylbenzoyl Chloride

The C2 amine is acylated using 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) with triethylamine:

$$

\text{Thiadiazole-NH}2 + \text{ClCOC}6\text{H}3(\text{CH}3)2\text{-3,4} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{Target Compound} + \text{HCl}

$$

Critical Considerations :

- Stoichiometry : 1.1 equivalents of acyl chloride ensures complete conversion.

- Workup : Sequential washes with 5% HCl and saturated NaHCO$$_3$$ remove unreacted reagents.

- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) yields 85–88% pure product.

Synthetic Pathway B: Cyclization of 3,4-Dimethylbenzoyl Thiosemicarbazide

Preparation of 3,4-Dimethylbenzoyl Thiosemicarbazide

Thiosemicarbazide is acylated with 3,4-dimethylbenzoyl chloride in pyridine:

$$

\text{NH}2\text{NHCSNH}2 + \text{ClCOC}6\text{H}3(\text{CH}3)2\text{-3,4} \xrightarrow{\text{Pyridine}} \text{NH}2\text{NHCSNHCOC}6\text{H}3(\text{CH}3)_2\text{-3,4}

$$

Reaction Profile :

- Temperature : 0–5°C to suppress diacylation.

- Isolation : Precipitation in ice-water yields 92–95% product.

Cyclodehydration to Form Thiadiazole Core

The thiosemicarbazide undergoes cyclization in concentrated sulfuric acid:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} \text{2-Amino-5-mercapto-1,3,4-thiadiazole} + \text{H}_2\text{O}

$$

Modifications for Direct Functionalization :

- In situ Alkylation : Adding 2-fluorobenzyl bromide during cyclization enables one-pot synthesis of 5-((2-fluorobenzyl)thio) derivative (yield: 65–70%).

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 52–58% | 60–65% |

| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |

| Scalability | Suitable for >100g batches | Limited by exothermic cyclization |

Pathway B offers higher efficiency but requires stringent control over cyclization conditions. Pathway A provides modularity for analog synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH:H$$_2$$O | 98.7% |

| Elemental Analysis | C: 58.21%, H: 4.33%, N: 12.15% | <0.3% error |

Industrial-Scale Considerations

Cost Optimization

Environmental Impact Mitigation

- Waste Streams :

- Neutralization of H$$2$$SO$$4$$ with CaCO$$3$$ generates gypsum (CaSO$$4$$), which is repurposed in construction materials.

- Bromide salts are converted to NaBr for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an anti-tumor agent.

Biological Research: The compound is used in the study of protein kinases, particularly in understanding the binding interactions with protein kinase B from Mycobacterium tuberculosis.

Chemical Biology: It serves as a tool compound for investigating the role of thiadiazole derivatives in various biological processes.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets:

Protein Kinase Inhibition: The compound binds to the active site of protein kinases, inhibiting their activity.

Anti-Tumor Activity: The compound induces cell cycle arrest and inhibits the migration and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Structural Analogs

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds based on available research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.

- Introduction of the Fluorobenzyl Group : This is achieved through nucleophilic substitution of the thiadiazole derivative with 2-fluorobenzyl chloride.

- Formation of the Benzamide Moiety : The final step involves coupling the thiadiazole derivative with 3,4-dimethylbenzoyl chloride using a base like triethylamine.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of migration.

Case Studies

- Study on Lung Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced cell viability in human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values indicated effective cytotoxicity against these cancer cells while maintaining moderate toxicity towards normal lung fibroblast cells (MRC-5) .

- Mechanism of Action : The compound acts primarily by inhibiting specific protein kinases involved in tumor growth signaling pathways. This interaction leads to reduced signaling for cell proliferation and survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial effects. It has been tested against various bacterial strains with promising results .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Protein Kinase Inhibition : It binds to the active site of protein kinases, effectively inhibiting their function.

- Induction of Cell Cycle Arrest : By targeting critical signaling pathways in cancer cells, it can halt their progression through the cell cycle.

Comparison with Similar Compounds

To understand its efficacy and potential applications better, a comparison with other related thiadiazole derivatives is useful:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(phenylamino)quinazolin-2-yl)thioacetamide | Structure | Antitumor | Different substituents may affect potency |

| 1,3,4-Thiadiazole Derivatives | Structure | Varies | Common core structure but different activities |

Q & A

Q. What are the established synthetic routes for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide, and how are reaction conditions optimized for yield and purity?

The synthesis involves sequential nucleophilic substitution and coupling reactions. First, the thiadiazole core is functionalized via reaction of 5-mercapto-1,3,4-thiadiazol-2-amine with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃, 60–80°C). The intermediate is then coupled with 3,4-dimethylbenzoyl chloride using a coupling agent (e.g., EDCI/HOBt). Optimization includes solvent choice (DMF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine to benzyl halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS ensure purity and structural confirmation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration and chemical environment.

- Mass Spectrometry (HRMS) : For exact molecular weight determination.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, C-S).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%). X-ray crystallography (if crystalline) resolves 3D conformation and hydrogen-bonding patterns .

Q. What in vitro models are commonly used to evaluate its biological activity?

Anticancer activity is tested against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to controls like cisplatin. Cytotoxicity specificity is assessed via non-cancer cell lines (e.g., NIH3T3). Additional assays include:

- Aromatase inhibition (for hormone-dependent cancers).

- Antimicrobial testing (Gram-positive/negative bacteria, fungi) using broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. methyl groups) influence biological activity and selectivity?

Substituent effects are studied via structure-activity relationship (SAR) analyses:

| Substituent | Activity Trend | Selectivity Notes |

|---|---|---|

| 2-Fluorobenzylthio | Enhanced anticancer activity | Improved kinase inhibition |

| 3,4-Dimethylbenzamide | Increased lipophilicity | Higher membrane permeability |

| Thiadiazole core | Base for heterocyclic diversity | Stabilizes π-π stacking with DNA |

Fluorine atoms enhance electronegativity and bioavailability, while methyl groups improve metabolic stability .

Q. What hypotheses exist regarding its mechanism of action, and how are they validated experimentally?

Proposed mechanisms include:

- Kinase inhibition : Interaction with ATP-binding pockets (validated via molecular docking and kinase assays).

- DNA intercalation : Fluorescence quenching studies with ethidium bromide.

- Aromatase inhibition : Reduces estrogen synthesis in hormone-dependent cancers (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ in MCF-7 cells). Validation uses siRNA knockdowns, Western blotting (protein expression), and competitive binding assays .

Q. How can contradictory data on biological activity (e.g., anticancer vs. antimicrobial) be reconciled?

Contradictions arise from assay conditions (e.g., cell line variability, concentration ranges) or structural promiscuity. Solutions include:

Q. What strategies are employed to improve its stability and reactivity in physiological environments?

- Prodrug design : Masking thiol groups with acetyl protection.

- Nanoparticle encapsulation : Enhances solubility and reduces degradation.

- pH-sensitive formulations : Targets release in tumor microenvironments. Stability is monitored via HPLC under simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) conditions .

Q. How do computational models (e.g., DFT, molecular docking) predict its interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict redox activity. Molecular docking (AutoDock Vina) simulates binding to kinases (e.g., EGFR) and DNA topoisomerases. Validation includes correlation with experimental IC₅₀ values and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.